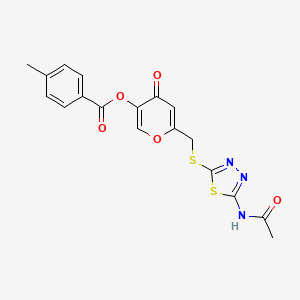

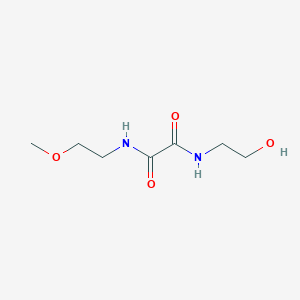

![molecular formula C16H14N2O6 B2678697 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide CAS No. 1172868-78-8](/img/structure/B2678697.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis

Compounds incorporating the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields, including organic synthesis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .Physical And Chemical Properties Analysis

These compounds have been characterized by elemental analysis and various spectroscopic techniques . The thermal decomposition behavior of one such compound was studied using thermogravimetric analysis .Applications De Recherche Scientifique

Synthetic Utilization in Polynitroaromatic Compounds

Polynitroaromatic compounds, through the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, demonstrate significant synthetic utility. This process involves the nucleophilic displacement of nitro groups, revealing the potential of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide in creating analogues of known antidepressant drugs like Sintamil. The structural diversity achieved through these synthetic routes underlines the compound's versatility in medicinal chemistry research (Samet et al., 2005).

Unusual Structural Elucidation

In forensic science, the structural elucidation of unusual compounds, such as dimethpramide, highlights the applicability of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide in identifying and analyzing novel substances. This approach provides insights into the methodologies for detecting and understanding compounds with potential legal and health implications, showcasing the chemical's role in enhancing drug discovery and safety assessments (Dawson et al., 1995).

Novel Aromatic Polyimides

The synthesis and characterization of novel aromatic polyimides using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide derivatives contribute to advancements in material science. These polymers, with their unique thermal and chemical properties, find applications in aerospace, electronics, and coatings. This research area opens up new avenues for developing high-performance materials with enhanced durability and resistance to extreme conditions (Butt et al., 2005).

Medicinal Nitro-compounds

The exploration of medicinal nitro-compounds, including the photo-rearrangement of N-aryl-2-nitrobenzamides, showcases the compound's relevance in drug design and pharmacological innovation. These studies contribute to understanding the molecular mechanisms and potential therapeutic applications of nitrobenzamide derivatives, underlining the importance of such compounds in developing new treatments (Gunn & Stevens, 1973).

Hypoxia-Selective Cytotoxins

Research on the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, illustrates the potential of nitrobenzamide derivatives in cancer treatment. These compounds' selective toxicity towards hypoxic cells offers a promising avenue for targeted therapy, minimizing damage to healthy tissues and improving treatment outcomes (Palmer et al., 1995).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide” is not available, it’s important to note that compounds incorporating the benzo[d][1,3]dioxole subunit have been explored for their potential applications in pharmaceutics . Therefore, they should be handled with care, following standard safety protocols for chemical substances.

Orientations Futures

The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on further exploring their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKBKURSQPQTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

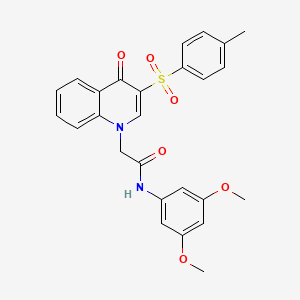

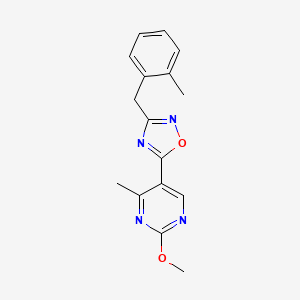

![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)

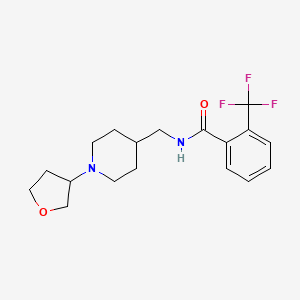

![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)

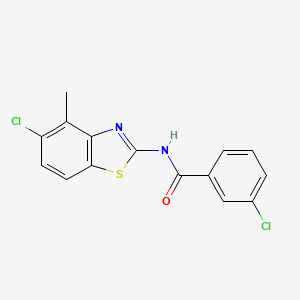

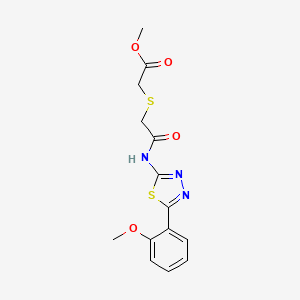

![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)

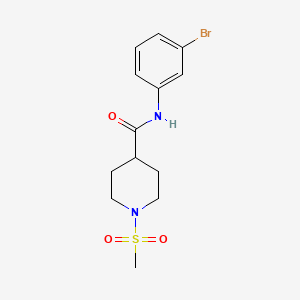

![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)

![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)